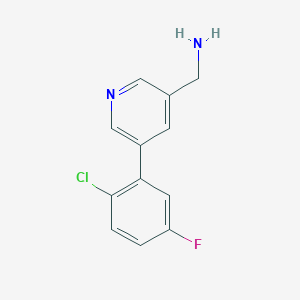
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C12H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may be investigated for its efficacy and safety in treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (5-(2-Fluorophenyl)pyridin-3-yl)methanamine
- (5-(2-Chlorophenyl)pyridin-3-yl)methanamine
- (5-(2-Bromophenyl)pyridin-3-yl)methanamine
Comparison: Compared to these similar compounds, (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
CAS No. |
1346692-32-7 |
|---|---|
Molecular Formula |
C12H10ClFN2 |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
[5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10ClFN2/c13-12-2-1-10(14)4-11(12)9-3-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2 |
InChI Key |
KCUYOSRPEWDGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


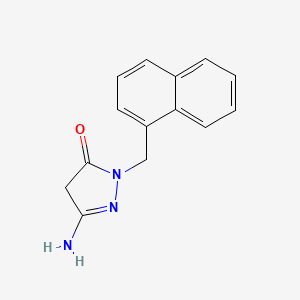
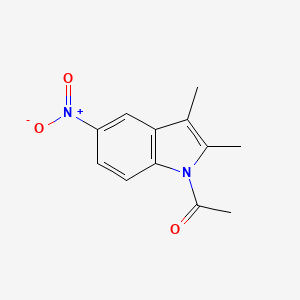

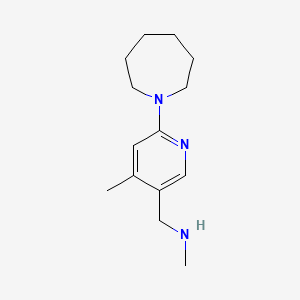
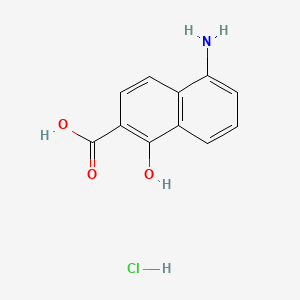
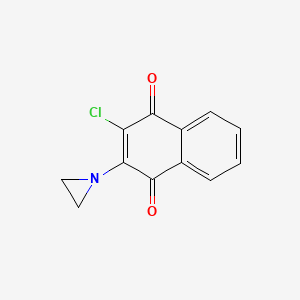
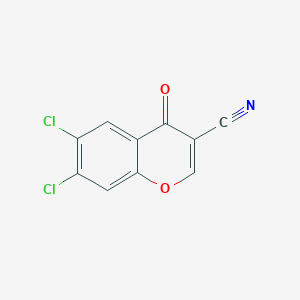
![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)

![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)


